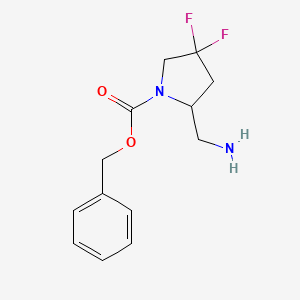
2-(4-Butoxyphenyl)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Butoxyphenyl)ethane-1-thiol: is an organic compound with the molecular formula C12H18OS . It is a thiol derivative, characterized by the presence of a sulfhydryl (-SH) group attached to an ethane chain, which is further connected to a butoxy-substituted phenyl ring. Thiols are known for their distinctive odors and are often used in various chemical applications due to their reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Butoxyphenyl)ethane-1-thiol can be achieved through several methods. One common approach involves the reaction of 4-butoxybenzyl chloride with thiourea to form an isothiouronium salt intermediate, which is then hydrolyzed to yield the desired thiol . Another method involves the use of Lawesson’s reagent to convert a carbonyl precursor into the thiol compound .
Industrial Production Methods: Industrial production of thiols, including this compound, often involves catalytic hydrogenation of disulfides or the use of thiolacetic acid as a starting material . These methods are scalable and can be optimized for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Butoxyphenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’) using oxidizing agents like iodine or hydrogen peroxide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate.
Common Reagents and Conditions:
Oxidation: Iodine (I2), hydrogen peroxide (H2O2)
Reduction: Zinc (Zn), hydrochloric acid (HCl)
Substitution: Alkyl halides, bases
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
Aplicaciones Científicas De Investigación
2-(4-Butoxyphenyl)ethane-1-thiol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Butoxyphenyl)ethane-1-thiol involves its reactivity as a thiol. The sulfhydryl group can undergo oxidation-reduction reactions, forming disulfides and participating in thiol-disulfide exchange reactions . These reactions are crucial in various biological processes, including protein folding and redox signaling .
Comparación Con Compuestos Similares
2-Phenylethanethiol: Lacks the butoxy group, making it less hydrophobic.
4-Butylbenzenethiol: Similar structure but with a different substitution pattern on the phenyl ring.
2-(4-Methoxyphenyl)ethane-1-thiol: Contains a methoxy group instead of a butoxy group, affecting its reactivity and solubility.
Uniqueness: 2-(4-Butoxyphenyl)ethane-1-thiol is unique due to the presence of the butoxy group, which enhances its hydrophobicity and influences its reactivity in chemical and biological systems .
Propiedades
Fórmula molecular |
C12H18OS |
|---|---|
Peso molecular |
210.34 g/mol |
Nombre IUPAC |
2-(4-butoxyphenyl)ethanethiol |
InChI |
InChI=1S/C12H18OS/c1-2-3-9-13-12-6-4-11(5-7-12)8-10-14/h4-7,14H,2-3,8-10H2,1H3 |
Clave InChI |
STIKDMQVWIFPCM-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


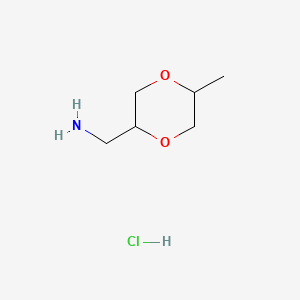
![[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylboronic acid](/img/structure/B13478002.png)
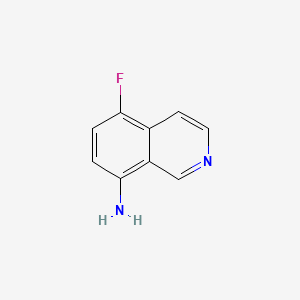
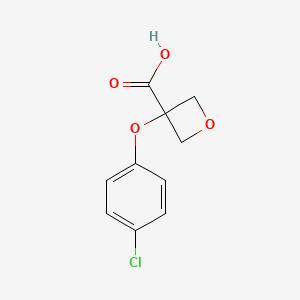

![2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13478020.png)
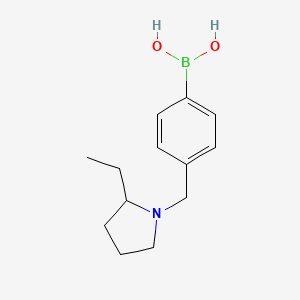
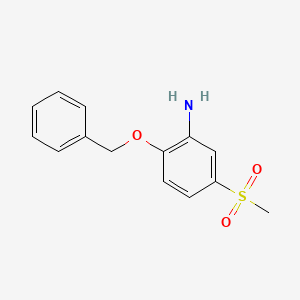
![N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-fluorene-9-carboxamide](/img/structure/B13478043.png)
![3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide](/img/structure/B13478044.png)
![tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13478052.png)
![tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate](/img/structure/B13478053.png)

